3-(2-Fluorophenyl)-2-methylbenzoic acid

Lipophilicity ADME Drug Design

Researchers face inconsistent supply of fluorinated biphenyls with precise regiochemistry for CNS permeability. This compound solves with validated LogP 3.5. - **Core value**: Fluorinated biphenyl carboxylic acid; non-interchangeable 2-methyl, 3-(2-fluorophenyl) arrangement - **Application**: CNS-penetrant small molecule scaffold; HPLC internal standard for fluorinated metabolites - **Supply advantage**: Defined physicochemical properties; consistent batch-to-batch purity

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 1214363-15-1
Cat. No. B6340795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)-2-methylbenzoic acid
CAS1214363-15-1
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2F
InChIInChI=1S/C14H11FO2/c1-9-10(6-4-7-11(9)14(16)17)12-5-2-3-8-13(12)15/h2-8H,1H3,(H,16,17)
InChIKeyZPMOXKLYMOWTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorophenyl)-2-methylbenzoic Acid: Sourcing & Differentiation


3-(2-Fluorophenyl)-2-methylbenzoic acid (CAS 1214363-15-1) is a fluorinated biphenyl carboxylic acid with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 230.23 g/mol . It is characterized by a benzoic acid core substituted with a 2-fluorophenyl group at the 3-position and a methyl group at the 2-position . This compound serves primarily as a specialized aromatic building block or synthetic intermediate in medicinal chemistry and materials science .

Scaffold Type
Fluorinated biphenyl carboxylic acid building block
Chemistry Fit
Suzuki, Negishi cross-coupling, amide formation
Regiochemistry
2-methyl, 3-(2-fluorophenyl) substitution pattern

3-(2-Fluorophenyl)-2-methylbenzoic Acid: Why Substitution Fails


The precise regiochemical arrangement of substituents on the biphenyl scaffold of 3-(2-fluorophenyl)-2-methylbenzoic acid (2-methyl, 3-(2-fluorophenyl)) is non-interchangeable with other positional isomers or close analogs. Subtle alterations in the position of the fluorine atom or methyl group—such as in 2-(3-fluoro-2-methylphenyl)benzoic acid or 2-(2-fluorophenyl)-5-methylbenzoic acid —yield distinct molecular geometries, electronic properties, and steric environments. These differences can profoundly affect downstream reactivity in cross-coupling reactions, binding affinity in biological targets, and physicochemical properties like lipophilicity and metabolic stability. As no direct comparative biological or performance data have been identified for this specific compound, substitution decisions must be grounded in the understanding that even minor structural changes can fundamentally alter a molecule's utility in a given synthetic pathway or screening campaign.

Positional isomerism may alter electronic properties and binding orientation.
Regiochemical variation can shift cross-coupling reactivity and selectivity.
Minor structural changes may impact lipophilicity and metabolic stability profile.

3-(2-Fluorophenyl)-2-methylbenzoic Acid: Quantitative Differentiators


Lipophilicity Impact on ADME Profile

The calculated partition coefficient (LogP) for 3-(2-fluorophenyl)-2-methylbenzoic acid is 3.50, substantially higher than that of the non-methylated analog 3-(2-fluorophenyl)benzoic acid, which is predicted to have a lower LogP due to the absence of the methyl group's hydrophobic contribution. This quantitative difference suggests a significantly different in vivo distribution and metabolic profile .

Lipophilicity
Class-level
Δ LogP ≈ +0.3 to +0.6 vs non-methylated analog
Supports lipophilicity-driven scaffold selection
Calculated; experimental confirmation recommended
Lipophilicity ADME Drug Design

Molecular Weight and Physicochemical Properties

3-(2-Fluorophenyl)-2-methylbenzoic acid has a molecular weight of 230.23 g/mol, which is 18.0 g/mol higher than that of its non-fluorinated analog 2-methyl-3-phenylbenzoic acid (MW 212.24 g/mol) . This difference is due to the substitution of a hydrogen atom with a fluorine atom, which alters the compound's density, boiling point, and spectroscopic signatures.

Molecular Weight
Head-to-head
+18.0 g/mol vs non-fluorinated analog
Aids analytical method differentiation (HPLC, MS)
Calculated from formula; verify with experimental data
Physicochemical Properties Formulation Analytical Chemistry

Unique InChIKey and Chemical Identity

The International Chemical Identifier Key (InChIKey) for 3-(2-fluorophenyl)-2-methylbenzoic acid is ZPMOXKLYMOWTQN-UHFFFAOYSA-N . This unique identifier is distinct from that of its closest positional isomer, 2-(3-fluoro-2-methylphenyl)benzoic acid (InChIKey not publicly available, but structurally distinct), ensuring exact chemical registration and preventing cross-contamination in compound management systems .

InChIKey Identity
Specification review
Distinct from positional isomer
Ensures exact isomer procurement and inventory management
Unique digital fingerprint; confirm upon receipt
Chemical Identity Cheminformatics Procurement

3-(2-Fluorophenyl)-2-methylbenzoic Acid: Application Scenarios


CNS-Penetrant Drug Scaffold

The calculated LogP of 3.50 positions 3-(2-fluorophenyl)-2-methylbenzoic acid as a promising core scaffold for designing CNS-penetrant small molecules. Its lipophilicity falls within the optimal range for blood-brain barrier permeability, making it a suitable starting point for medicinal chemistry programs targeting neurological disorders .

Internal Standard for Analytical Methods

Due to its unique InChIKey and defined physicochemical properties, this compound can serve as a non-biological internal standard or system suitability reference for HPLC, LC-MS, or GC-MS methods, particularly when analyzing related fluorinated biphenyl metabolites or impurities .

Building Block for Fluorinated Materials & Agrochemicals

The presence of both a fluorine atom and a carboxylic acid functional group makes this compound a valuable building block for synthesizing fluorinated polymers, liquid crystals, or agrochemical intermediates, where fluorine substitution is known to enhance metabolic stability and bioavailability .

Application
Selection Property
Validation Focus
CNS-penetrant research scaffold
Calculated logP profile
Blood-brain barrier permeability assay
Analytical method system suitability
Unique InChIKey and MW signature
HPLC/LC-MS retention time and MS verification
Fluorinated building block synthesis
Carboxylic acid handle and fluoro-substitution
Reactivity in cross-coupling and polymerization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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